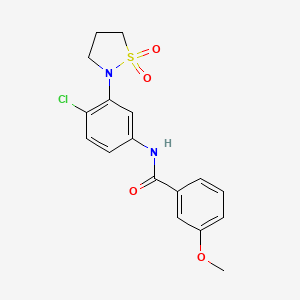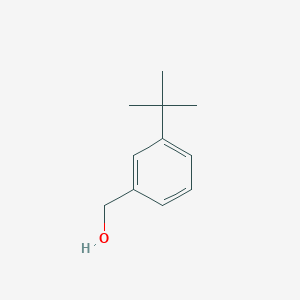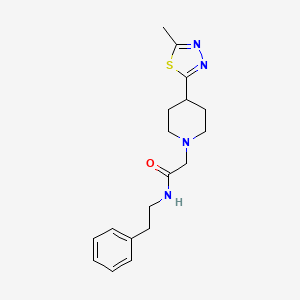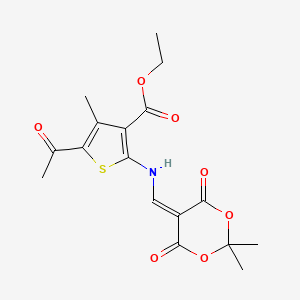
Ethyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H19NO7S and its molecular weight is 381.4. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-acetyl-2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4-methylthiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate demonstrates a process involving the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine, leading to the synthesis and characterization of this compound. The study provides insights into its structure through elementary analysis and MHz spectrometry, focusing on its novel fluorescence properties (Guo Pusheng, 2009).
Novel Applications in Material Science
Research on ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives has explored their application in the dyeing of polyester fibers. This involves the synthesis of monoazo disperse dyes, which are then applied to polyester fabric, displaying very good wash, perspiration, sublimation, and rub fastness ratings. The study highlights the potential of these compounds in the textile industry, offering insights into their dyeing performance and fastness properties (O. Iyun et al., 2015).
Antimicrobial and Enzyme Inhibition Studies
The compound has also been studied for its antibacterial and enzyme inhibitory potentials, showcasing its biological activities. This includes evaluation against Gram-positive and Gram-negative bacteria, as well as lipoxygenase activity, indicating its multifaceted applications in biomedical research (Aziz‐ur‐Rehman et al., 2014).
Molecular Docking and Anticancer Activity
Further investigations into derivatives of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, such as novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have revealed their potential as antimicrobial and anticancer agents. These studies include synthesis, characterization, and in vitro evaluation for antimicrobial and anticancer activity, highlighting the compound's relevance in drug discovery (H. Hafez et al., 2016).
Antioxidant Properties
Synthesis, biological evaluation, and molecular docking studies of novel dihydropyridine analogs have been conducted to explore their potent antioxidant activities. These studies aim to address oxidative stress-related diseases, showcasing the compound's utility in medicinal chemistry and pharmaceutical research (S. M. Sudhana et al., 2019).
Propriétés
IUPAC Name |
ethyl 5-acetyl-2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO7S/c1-6-23-16(22)11-8(2)12(9(3)19)26-13(11)18-7-10-14(20)24-17(4,5)25-15(10)21/h7,18H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQAMARYEUJSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC=C2C(=O)OC(OC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

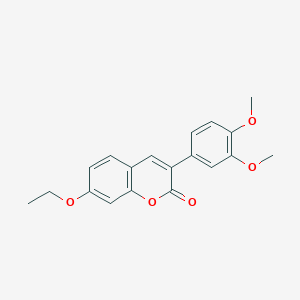
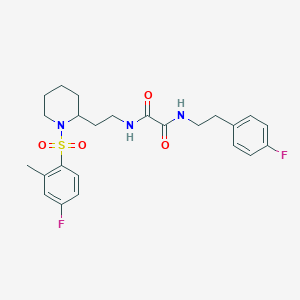
![1-[7-[(2-Fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperidine-4-carboxamide](/img/structure/B2465326.png)
![3-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2465328.png)



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)picolinamide](/img/structure/B2465338.png)
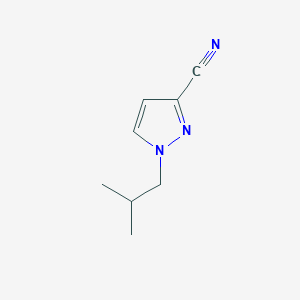
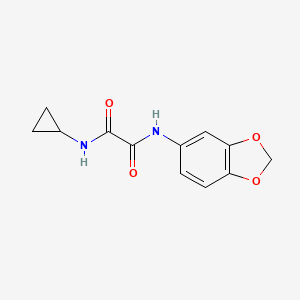
![4,5-dichloro-1-[4-(4,5-dichloro-1H-imidazol-1-yl)butyl]-1H-imidazole](/img/structure/B2465341.png)
